Product packaging for (1S)-1-Cyclopropyl-1,2-ethanediol(Cat. No.:CAS No. 615251-45-1)

(1S)-1-Cyclopropyl-1,2-ethanediol

Cat. No.: B1624399
CAS No.: 615251-45-1
M. Wt: 102.13 g/mol
InChI Key: BGVZHHMFIIQQEX-RXMQYKEDSA-N
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Description

Contextual Significance of Chiral Diols in Modern Organic Synthesis

Chiral diols are indispensable tools in modern organic synthesis, prized for their ability to impart stereocontrol in chemical transformations. alfachemic.com These compounds, which contain two hydroxyl groups within a chiral molecule, are widely utilized as chiral ligands, auxiliaries, and catalysts in a vast array of asymmetric reactions. alfachemic.com Their utility stems from the capacity of the hydroxyl groups to coordinate with reagents, creating a defined chiral environment that directs the stereochemical outcome of a reaction. nih.gov

The applications of chiral diols are extensive and include key transformations such as asymmetric hydrogenation, oxidation, aldol (B89426) condensations, and allylation reactions. alfachemic.comnih.gov They are fundamental to the construction of complex, stereochemically rich molecules found in natural products and pharmaceuticals. nih.gov The development of catalysts based on chiral diol scaffolds, such as BINOL and TADDOL, has revolutionized the field of asymmetric catalysis, enabling the efficient and highly selective synthesis of enantiomerically pure compounds. nih.gov Furthermore, chiral diols serve as crucial starting materials for the synthesis of other important chiral ligands, including chiral diamines and diphosphines. alfachemic.com

The Cyclopropyl (B3062369) Moiety's Unique Contributions to Molecular Architecture

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. Its inclusion in a molecule imparts a unique set of properties that are highly attractive in medicinal chemistry and materials science. scientificupdate.comfiveable.me The significant angle strain within the triangular structure, with bond angles of approximately 60°, leads to enhanced reactivity and distinct electronic characteristics. fiveable.me The carbon-carbon bonds possess enhanced p-character, and the carbon-hydrogen bonds are shorter and stronger than those in typical aliphatic systems. scientificupdate.comnih.gov

In drug design, the cyclopropyl ring is often employed to introduce conformational rigidity, which can help in positioning other functional groups for optimal interaction with biological targets. iris-biotech.de This rigidity can lead to a more favorable entropic profile upon binding to a receptor. nih.gov The cyclopropyl group can also serve as a bioisosteric replacement for other groups, such as alkenes or isopropyl moieties, to fine-tune properties like lipophilicity, metabolic stability, and potency. iris-biotech.de Its resistance to oxidative metabolism by cytochrome P450 enzymes, due to high C-H bond dissociation energy, makes it a valuable tool for enhancing the pharmacokinetic profile of drug candidates. nih.govhyphadiscovery.com

Historical Perspective on the Synthetic Utility of 1,2-Ethanediol (B42446) Derivatives

The parent molecule, 1,2-ethanediol (ethylene glycol), has a long history as a fundamental building block in organic chemistry. wikipedia.org While its primary industrial applications are as a precursor to polyester (B1180765) fibers and as an antifreeze agent, its derivatives have played a significant role in the evolution of synthetic methodology. wikipedia.org

One of the most well-established uses of 1,2-ethanediol derivatives in organic synthesis is as protecting groups for carbonyl compounds (ketones and aldehydes). wikipedia.org By reacting with a carbonyl to form a 1,3-dioxolane, the reactivity of the carbonyl group is masked, allowing for chemical transformations to be carried out on other parts of the molecule. The protecting group can then be readily removed by acid-catalyzed hydrolysis. This strategy has been a cornerstone of multi-step organic synthesis for decades.

Furthermore, derivatives of 1,2-ethanediol are precursors to a variety of other important chemicals, including 1,4-dioxane. wikipedia.org The study of the physicochemical properties of aqueous solutions of 1,2-ethanediol has also been crucial for understanding hydrogen bonding and molecular interactions in solution. biointerfaceresearch.com The versatility and ready availability of 1,2-ethanediol have cemented its place as a foundational structure upon which more complex and functionalized derivatives, such as (1S)-1-Cyclopropyl-1,2-ethanediol, are built.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B1624399 (1S)-1-Cyclopropyl-1,2-ethanediol CAS No. 615251-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

615251-45-1

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(1S)-1-cyclopropylethane-1,2-diol

InChI

InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2/t5-/m1/s1

InChI Key

BGVZHHMFIIQQEX-RXMQYKEDSA-N

SMILES

C1CC1C(CO)O

Isomeric SMILES

C1CC1[C@@H](CO)O

Canonical SMILES

C1CC1C(CO)O

Origin of Product

United States

Stereoselective Synthesis of 1s 1 Cyclopropyl 1,2 Ethanediol and Its Enantiomers

Chiral Pool Strategies for Enantiopure (1S)-1-Cyclopropyl-1,2-ethanediol

Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. chem-station.com Compounds such as amino acids, sugars, and terpenes serve as versatile chiral precursors. chem-station.com Tartaric acid, with its two pre-existing stereocenters, is a particularly common and effective choice for the synthesis of various chiral molecules, including 1,2-diols. scielo.org.mxresearchgate.net

A plausible synthetic route to this compound from (2R, 3R)-(+)-tartaric acid can be envisioned. The synthesis would typically involve the protection of the diol functionality of tartaric acid, followed by the reduction of the carboxylic acid groups to primary alcohols. Subsequent manipulation of these alcohol groups, such as conversion to leaving groups and reaction with a cyclopropyl (B3062369) nucleophile or formation of a cyclopropane (B1198618) ring from a suitable precursor, would lead to the desired product. The inherent chirality of the tartaric acid starting material directly translates to the stereochemistry of the final diol product, ensuring the formation of the (1S) enantiomer. This approach offers the advantage of introducing two stereocenters with defined absolute configurations from the outset. researchgate.net For instance, chiral cyclic 1,2-diacetals have been synthesized from (2R, 3R)-(+)-tartaric acid, showcasing its utility as a chiral synthon. nih.gov

Asymmetric Catalytic Methodologies for the Formation of this compound

Asymmetric catalysis offers a highly efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. For the construction of chiral cyclopropanes, several methods involving transition metal complexes have been developed. Cobalt(II) complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding cyclopropane succinimidyl esters with high diastereo- and enantioselectivity. nih.gov These esters can then be converted to other functional groups, potentially providing a route to 1-cyclopropyl-1,2-ethanediol.

Similarly, ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate affords optically active cyclopropylphosphonates with excellent diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee). While not a direct synthesis of the diol, these methods highlight the power of transition metal catalysis in establishing the chiral cyclopropane core, which can be further functionalized.

A one-pot approach for the synthesis of various cyclopropyl alcohols with high enantio- and diastereoselectivities has been reported using a zinc-based catalyst. nih.govrsc.org This method involves the enantioselective addition of an organozinc reagent to an aldehyde to generate a chiral allylic alkoxide, which then undergoes a diastereoselective in-situ cyclopropanation. nih.govrsc.org

Organocatalytic Approaches to Stereocontrol

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. youtube.comresearchgate.net Proline and its derivatives are among the most common and effective organocatalysts. researchgate.net

For the synthesis of chiral cyclopropanes, organocatalytic cascade Michael-alkylation reactions have been developed. For example, the reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, can produce cyclopropanes with high enantioselectivity (90–98% ee) and diastereoselectivity (>30:1 dr). alfa-chemistry.com Another approach involves the use of cinchona-derived squaramide catalysts for the [2+1] cycloaddition of 2-arylidene-1,3-indanediones with 3-bromooxindoles, yielding bispiro[indanedione-oxindole-cyclopropane]s with excellent stereoselectivity. researchgate.net

While a direct organocatalytic synthesis of this compound is not explicitly detailed in the literature, the existing methodologies for constructing chiral cyclopropanes and diols provide a strong foundation. nih.govnih.gov For instance, organocatalytic asymmetric dihydroxylation of vinylcyclopropane (B126155) could be a potential route. Furthermore, an electro-organocatalytic cascade has been reported for the asymmetric synthesis of cyclopropanes, demonstrating the expanding scope of organocatalysis. youtube.com

Biocatalytic and Enzymatic Routes for Enantioselective Production

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and esters due to their enantioselectivity. mdpi.com

While a specific enzymatic synthesis of this compound is not documented, the principles of biocatalysis are applicable. For instance, the enzymatic kinetic resolution of racemic 1-phenyl-1,2-ethanediol (B126754) has been achieved using glycerol (B35011) dehydrogenase, yielding the (S)-enantiomer with an enantiomeric excess of >99%. nih.gov This demonstrates the potential for using dehydrogenases or other enzymes for the enantioselective synthesis or resolution of 1-cyclopropyl-1,2-ethanediol.

Substrate-Controlled Stereoselective Syntheses Involving Chiral Auxiliaries

Substrate-controlled stereoselective synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The chiral auxiliary is then removed, yielding an enantiomerically enriched product.

A prominent example of this strategy is the use of Evans oxazolidinone auxiliaries. chem-station.comalfa-chemistry.comnih.gov These auxiliaries, derived from chiral amino acids, are widely used in asymmetric aldol (B89426) reactions to produce syn- or anti-aldol products with high diastereoselectivity. chem-station.comscielo.org.mx The resulting β-hydroxy carbonyl compound can then be further manipulated.

A relevant approach for the synthesis of chiral cyclopropanes involves a three-step sequence:

An Evans aldol reaction between an N-acyl oxazolidinone and an α,β-unsaturated aldehyde to generate a syn-aldol product with high diastereoselectivity. mdpi.com

Directed cyclopropanation of the alkene functionality of the syn-aldol product. The stereochemistry of this step is controlled by the existing β-hydroxyl stereocenter.

Retro-aldol cleavage to remove the chiral auxiliary and reveal the enantiopure cyclopropane-carboxaldehyde.

This aldehyde can then be reduced to the corresponding alcohol, and subsequent oxidation of a suitable precursor would yield this compound. This temporary stereocentre approach allows for the creation of the desired chirality in the cyclopropane ring with high control.

Table 1: Key Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reaction Key Features
Evans Oxazolidinones Aldol Reaction, Alkylation High diastereoselectivity, reliable and predictable stereochemical outcome. chem-station.comnih.gov
Camphorsultam Aldol Reaction, Diels-Alder Excellent stereocontrol, often used for generating specific diastereomers.

Kinetic Resolution Techniques for Enantiomeric Enrichment of 1-Cyclopropyl-1,2-ethanediol

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

Enzymatic kinetic resolution is a particularly powerful technique. Lipases are frequently employed for the resolution of racemic alcohols and their esters through enantioselective acylation or hydrolysis. mdpi.comrsc.org For example, the lipase-catalyzed kinetic resolution of various aromatic Morita-Baylis-Hillman adducts has been achieved with excellent enantioselectivity. rsc.org

In the context of 1-cyclopropyl-1,2-ethanediol, a racemic mixture could be subjected to lipase-catalyzed acylation. The lipase (B570770) would selectively acylate one enantiomer (e.g., the R-enantiomer) at a faster rate, leaving behind the unreacted (S)-enantiomer with high enantiomeric excess. The acylated product could then be separated from the unreacted alcohol. This approach has been successfully applied to the resolution of other diols, such as trans-cycloalkane-1,2-diols.

Chemical methods for kinetic resolution are also available. For instance, the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones has been achieved through a gold-catalyzed stereoselective (4 + 4) cycloaddition, demonstrating the potential for metal-catalyzed kinetic resolution of cyclopropyl-containing compounds.

Table 2: Comparison of Stereoselective Synthesis Strategies

Strategy Advantages Disadvantages
Chiral Pool Synthesis Readily available and inexpensive starting materials, pre-defined stereocenters. chem-station.com Limited to the structures of available natural products.
Asymmetric Catalysis High efficiency, atom economy, small amount of catalyst needed. Development of new catalysts can be challenging and expensive.
Substrate-Controlled Synthesis High diastereoselectivity, predictable stereochemical outcome. nih.gov Requires additional steps for attachment and removal of the auxiliary. scielo.org.mx

| Kinetic Resolution | Can be highly effective for separating enantiomers. mdpi.com | Maximum theoretical yield for one enantiomer is 50%. |

Development of Novel Synthetic Sequences for this compound

A promising and highly efficient strategy for the stereoselective synthesis of this compound involves the asymmetric dihydroxylation of vinylcyclopropane. This method, pioneered by K. Barry Sharpless and for which he was awarded a Nobel Prize in Chemistry in 2001, allows for the direct conversion of a prochiral alkene into a chiral diol with a high degree of enantioselectivity. organic-chemistry.orgwikipedia.org

The core of this synthetic approach is the Sharpless asymmetric dihydroxylation reaction, which utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. organic-chemistry.orgwikipedia.org The commercially available "AD-mix" reagents, which contain the osmium catalyst, a stoichiometric oxidant, and a chiral ligand derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), have made this reaction highly practical and reliable. organic-chemistry.org

For the synthesis of this compound, the starting material is vinylcyclopropane. The dihydroxylation of the double bond in vinylcyclopropane can theoretically lead to two enantiomers. The choice of the chiral ligand in the AD-mix determines which enantiomer is preferentially formed.

To obtain the this compound, the reaction would be carried out using AD-mix-α. This reagent contains the (DHQ)₂PHAL ligand, which is known to favor the formation of the (S)-enantiomer at the newly formed stereocenter adjacent to the cyclopropyl group. organic-chemistry.orgyoutube.com

The proposed synthetic sequence is outlined below:

Scheme 1: Proposed Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

The reaction is typically performed in a biphasic solvent system of tert-butanol (B103910) and water at a low temperature, usually 0°C, to enhance enantioselectivity. organic-chemistry.org Potassium ferricyanide (B76249) (K₃Fe(CN)₆) serves as the stoichiometric reoxidant for the osmium catalyst, allowing it to be used in catalytic amounts. Potassium carbonate (K₂CO₃) is added to maintain a basic pH, which is optimal for the reaction. organic-chemistry.org

The mechanism of the Sharpless asymmetric dihydroxylation involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This chiral complex then undergoes a [3+2] cycloaddition with the alkene (vinylcyclopropane) to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate cleaves the osmium-oxygen bonds, releasing the desired chiral diol and regenerating the osmium catalyst in a lower oxidation state, which is then reoxidized by the stoichiometric oxidant. wikipedia.org

The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a chiral pocket around the osmium tetroxide, favoring the approach of the alkene from a specific face. For vinylcyclopropane, the use of AD-mix-α is predicted to yield this compound with high enantiomeric excess (ee). While specific data for the dihydroxylation of vinylcyclopropane is not extensively reported in the provided search results, the Sharpless asymmetric dihydroxylation is known for its broad substrate scope and high enantioselectivities for a wide range of alkenes. rsc.orgnih.gov

The successful application of this methodology would provide a direct and efficient route to enantiomerically pure this compound, a valuable synthon for various applications in organic synthesis.

Reactivity and Transformational Chemistry of 1s 1 Cyclopropyl 1,2 Ethanediol

Functional Group Interconversions of the Diol Moiety in (1S)-1-Cyclopropyl-1,2-ethanediol

The presence of two hydroxyl groups in this compound allows for a range of functional group interconversions, including selective derivatization and oxidative cleavage.

Selective Derivatization of Hydroxyl Groups

The selective derivatization of one hydroxyl group in the presence of the other is a key strategy for the synthesis of more complex molecules. In the case of this compound, the primary and secondary hydroxyl groups exhibit different steric and electronic environments, which can be exploited for selective reactions.

One common method for selective derivatization is monotosylation. While specific studies on this compound are not prevalent in the literature, methods for the selective monotosylation of symmetrical and unsymmetrical diols have been developed. For instance, the use of silver(I) oxide can facilitate the selective monotosylation of diols. This method is predicated on the formation of an intramolecular hydrogen bond, which alters the acidity of the two hydroxyl groups, allowing for selective reaction with p-toluenesulfonyl chloride. It is plausible that such a method could be applied to this compound to selectively functionalize one of the hydroxyl groups.

Reagent SystemReactionExpected ProductNotes
p-Toluenesulfonyl chloride, Silver(I) oxide, Potassium iodide (catalytic)Selective monotosylation(1S)-1-Cyclopropyl-2-(tosyloxy)ethan-1-ol or (1S)-2-hydroxy-1-cyclopropylethyl tosylateThe selectivity would depend on the relative reactivity of the primary versus the secondary hydroxyl group under these conditions.

Oxidative Cleavage Reactions of the 1,2-Ethanediol (B42446) Unit

The vicinal diol functionality in this compound is susceptible to oxidative cleavage by reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding two carbonyl compounds.

The oxidative cleavage of this compound is expected to yield cyclopropanecarboxaldehyde (B31225) and formaldehyde. The reaction proceeds through a cyclic intermediate, a periodic ester in the case of periodate, which then fragments to give the carbonyl products. This transformation provides a synthetic route to chiral cyclopropanecarboxaldehyde, a valuable building block in organic synthesis.

Oxidizing AgentReactionProducts
Sodium Periodate (NaIO₄)Oxidative cleavage of the C1-C2 bondCyclopropanecarboxaldehyde and Formaldehyde
Lead Tetraacetate (Pb(OAc)₄)Oxidative cleavage of the C1-C2 bondCyclopropanecarboxaldehyde and Formaldehyde

Stereospecific Transformations at the Chiral Center of this compound

The chiral center at the C1 position of this compound allows for stereospecific transformations that can lead to other valuable chiral building blocks. While direct Sₙ2 reactions at the secondary alcohol are challenging, a common strategy involves a two-step oxidation-reduction sequence or conversion to an epoxide.

For instance, selective oxidation of the secondary alcohol would yield an α-hydroxy ketone. Subsequent stereoselective reduction of the ketone could either regenerate the starting diol or provide its diastereomer, depending on the choice of reducing agent and reaction conditions.

Another important stereospecific transformation is the conversion of the diol to a chiral epoxide. This can be achieved by selectively tosylating the primary alcohol, followed by intramolecular nucleophilic attack of the secondary alkoxide, proceeding with inversion of configuration at the secondary center. This would result in the formation of (S)-2-cyclopropyloxirane.

Reaction SequenceIntermediateFinal ProductStereochemical Outcome
1. Selective tosylation of the primary alcohol. 2. Base-induced intramolecular cyclization.(1S)-2-hydroxy-1-cyclopropylethyl tosylate(S)-2-CyclopropyloxiraneInversion of configuration at C1.

Chemical Transformations Involving the Cyclopropyl (B3062369) Ring

The strained three-membered ring of the cyclopropyl group is a key reactive site in this compound, enabling a variety of ring-opening reactions.

Ring-Opening Reactions and Subsequent Functionalization

The cyclopropyl ring can undergo ring-opening reactions under various conditions, often catalyzed by transition metals or promoted by the formation of a carbocationic intermediate. For example, in the presence of a palladium catalyst, cyclopropyl diol derivatives can undergo a tandem Heck-ring-opening reaction. nist.gov In these reactions, the hydroxyl groups can play a crucial directing role, influencing the regioselectivity of the ring opening. nist.gov

Gold-catalyzed ring-opening of related 1-cyclopropyl-2-yn-1-ols has also been reported, leading to the formation of conjugated enynes with high regio- and stereoselectivity. While the substrate is not identical, it highlights the propensity of the cyclopropylcarbinol system to undergo ring-opening.

Influence of the Cyclopropyl Group on Adjacent Reactivity and Stereoselectivity

The cyclopropyl group significantly influences the reactivity and stereoselectivity of reactions occurring at the adjacent diol moiety. The σ-bonds of the cyclopropane (B1198618) ring have π-character, allowing for electronic interactions with adjacent functional groups. This can stabilize transition states and influence the stereochemical outcome of reactions.

In the context of the tandem Heck–ring-opening reactions of cyclopropyldiol derivatives, the hydroxyl groups have been shown to play a dual role, directing the initial addition and influencing the subsequent regioselective and stereoselective ring-opening of the cyclopropane. nist.gov The steric bulk of the cyclopropyl group can also play a significant role in directing the approach of reagents, leading to high diastereoselectivity in certain reactions.

Cascade and Multicomponent Reactions Featuring this compound

The unique structural arrangement of a strained cyclopropane ring adjacent to a vicinal diol in this compound presents intriguing possibilities for its application in cascade and multicomponent reactions. These reactions, which involve a sequence of intramolecular and intermolecular transformations in a single pot, offer a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. While specific cascade or multicomponent reactions commencing directly from this compound are not extensively documented in the literature, the known reactivity of cyclopropyl diols and related systems allows for the postulation of several potential reaction pathways.

One of the most promising avenues for cascade reactions involves the ring-opening of the cyclopropane moiety. The inherent ring strain of the cyclopropane can be harnessed to trigger subsequent bond-forming events. For instance, a tandem Heck-ring-opening reaction, which has been studied with alkenyl cyclopropyl diols, could be conceptually adapted. nih.govacs.org In such a sequence, an initial palladium-catalyzed addition to a tethered alkene (which would first need to be introduced to the diol scaffold) would be followed by the cleavage of a carbon-carbon bond of the cyclopropane ring. The presence and stereochemistry of the two hydroxyl groups in this compound would be expected to exert significant control over the regio- and diastereoselectivity of the ring-opening process. nih.govacs.org The hydroxyl groups can act as directing groups, coordinating to the metal catalyst and influencing the facial selectivity of the initial addition and the subsequent fragmentation pathway. nih.gov

Furthermore, multicomponent reactions involving the diol functionality are conceivable. For example, the vicinal diol can be a precursor to an epoxide, a versatile intermediate for multicomponent reactions. Alternatively, the diol itself could participate in reactions with two or more other components. A hypothetical multicomponent reaction could involve the condensation of the diol with an aldehyde and an isocyanide (a Passerini-type reaction) or with a carbonyl compound and an amine (a Mannich-type reaction), potentially followed by a cyclization event triggered by the cyclopropyl group.

Another potential cascade sequence could be initiated by the oxidation of one or both hydroxyl groups. For example, oxidation of the secondary alcohol to a ketone would generate a donor-acceptor cyclopropyl ketone. Such systems are known to undergo a variety of cascade reactions, including formal [3+2] and [4+3] cycloadditions with various dipolarophiles and dienes, leading to the formation of five- and seven-membered ring systems. A mechanochemical approach for the synthesis of 1,2-disubstituted benzimidazoles from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes has been reported, which involves a cascade of ring-opening, cyclization, and retro-Mannich reactions. nih.gov

The following table outlines a selection of plausible, albeit not yet experimentally verified for this specific substrate, cascade and multicomponent reactions involving the structural motifs present in this compound.

Reaction TypeKey ReactantsPotential Catalyst/ReagentIntermediate(s)Potential Product Class
Tandem Heck-Ring-OpeningThis compound (alkenyl-functionalized), Aryl halidePalladium catalyst, BaseOrganopalladium species, AlkoxideSubstituted lactols or lactones acs.org
Cascade [3+2] CycloadditionOxidized this compound (as a donor-acceptor cyclopropane), DipolarophileLewis acidZwitterionic intermediateFunctionalized cyclopentanes
Multicomponent Passerini-Type ReactionThis compound, Aldehyde, Isocyanide-α-Acyloxy carboxamideHighly functionalized acyclic esters

It is important to emphasize that the successful implementation of these cascade and multicomponent reactions would be highly dependent on the careful selection of reaction conditions, including catalysts, solvents, and temperature, to control the chemoselectivity and stereoselectivity of the transformations. The chiral nature of this compound makes it a particularly valuable starting material for the asymmetric synthesis of complex molecules through such elegant and efficient reaction sequences.

Applications of 1s 1 Cyclopropyl 1,2 Ethanediol in Complex Molecule Synthesis

Strategic Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (1S)-1-Cyclopropyl-1,2-ethanediol makes it an excellent starting point for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.govuvic.ca The defined stereochemistry of the diol can be transferred to new stereocenters in a predictable manner, a process known as chirality transfer. This strategy is highly valued as it can significantly simplify the synthesis of enantiomerically pure compounds, which is often a critical requirement for their biological activity. uvic.carsc.org

The two hydroxyl groups of the diol can be selectively protected or activated, allowing for a wide range of chemical transformations. This differential reactivity is key to its utility as a chiral building block, enabling the stepwise introduction of new functional groups with precise stereochemical control. rsc.org Furthermore, the rigid cyclopropyl (B3062369) group can influence the conformation of reaction intermediates, leading to high levels of diastereoselectivity in subsequent reactions.

A common strategy involves the use of this compound as a chiral auxiliary. In this approach, the diol is temporarily incorporated into a molecule to direct the stereochemical outcome of a particular reaction. Once the desired chirality is established, the auxiliary can be cleaved and potentially recycled, making the process more efficient and sustainable. rsc.org

Role in the Synthesis of Bioactive Molecules

The demand for enantiomerically pure bioactive molecules, particularly in the pharmaceutical and agrochemical sectors, has driven the development of synthetic methods utilizing chiral building blocks like this compound. nih.gov

The structural motif of a cyclopropane (B1198618) ring fused to a chiral backbone is found in a number of biologically active compounds. The cyclopropyl group can impart favorable properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. This compound serves as a key precursor for the synthesis of intermediates that incorporate this desirable feature with a defined stereochemistry.

For instance, chiral 1,2-diols are important intermediates in the synthesis of various pharmaceuticals. The enantioselective synthesis of (R)-p-chlorophenyl-1,2-ethanediol, an intermediate for the neuroprotective agent (R)-eliprodil, highlights the importance of such chiral diols. nih.gov While this example does not directly involve the cyclopropyl variant, it underscores the value of chiral diols in pharmaceutical synthesis. The principles of stereoselective synthesis using chiral diols are transferable to analogs like this compound for the creation of novel drug candidates.

In modern drug discovery, the creation of diverse libraries of chiral scaffolds is crucial for identifying new lead compounds. nih.govrochester.edu this compound is an ideal starting material for generating such libraries. The diol functionality can be converted into a variety of other functional groups, such as epoxides, amino alcohols, and ethers, all while retaining the crucial stereochemical information. researchgate.net

These transformations allow for the construction of a wide array of chiral scaffolds with defined three-dimensional structures. These scaffolds can then be further elaborated to produce a multitude of candidate molecules for biological screening. The combination of the rigid cyclopropane and the stereochemically defined side chain provides a unique and desirable region of chemical space to explore for new therapeutic agents. nih.gov

A chemoenzymatic strategy has been reported for the stereoselective assembly and diversification of cyclopropyl ketones, which are versatile building blocks. nih.govrochester.edu This approach allows for the creation of a diverse library of chiral cyclopropane scaffolds, demonstrating the potential for generating optically active structures valuable for medicinal chemistry. nih.govrochester.edu

Contributions to Natural Product Synthesis

The synthesis of complex natural products is a significant challenge in organic chemistry and serves as a driving force for the development of new synthetic methods. nih.govrsc.orgresearchgate.net The unique structural elements of this compound make it a valuable tool in this endeavor. nih.govscripps.edu

Many natural products possess cyclopropane rings as a key structural feature. These molecules often exhibit potent and interesting biological activities. The total synthesis of such natural products frequently requires the stereoselective introduction of the cyclopropane ring. This compound provides a pre-formed, stereochemically defined cyclopropyl unit, which can be incorporated into the target molecule, simplifying the synthetic route.

For example, the synthesis of cascarillic acid, a cyclopropane-containing natural product, has been achieved using a strategy that relies on the asymmetric synthesis of a chiral cyclopropane carboxaldehyde. rsc.org This highlights the importance of chiral cyclopropane building blocks in natural product synthesis.

Beyond its direct incorporation, the reactivity of this compound can be harnessed to construct more complex molecular frameworks. The diol can be transformed into other functional groups that can participate in key bond-forming reactions, such as cycloadditions or rearrangements, to build the core structures of various natural products.

The ability to control the stereochemistry at an early stage using a chiral building block like this compound is a significant advantage in the lengthy and often complex sequences of natural product synthesis. This approach can lead to more efficient and elegant syntheses of these challenging and important molecules.

Research on this compound Remains Limited

Despite a comprehensive search of available scientific literature, detailed research findings on the specific applications of the chemical compound this compound in complex molecule synthesis and its potential in advanced materials and specialty chemicals research are not presently available.

This compound, a chiral diol containing a cyclopropyl group, possesses structural features that suggest its potential as a chiral building block in asymmetric synthesis. The presence of a stereocenter and two hydroxyl groups offers functionalities for further chemical transformations. In theory, such a molecule could be a valuable precursor for the synthesis of more complex chiral molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds.

However, specific examples, case studies, or published research detailing its successful application in the synthesis of complex molecules could not be identified. Consequently, data on its role as a chiral auxiliary, a starting material for multi-step syntheses, or its incorporation into larger molecular frameworks is not publicly documented.

Similarly, the exploration of this compound in the realm of advanced materials and specialty chemicals appears to be an uncharted area of research. There is no available information on its use in the development of polymers, liquid crystals, or other materials where its specific stereochemistry and physical properties might be advantageous. Investigations into its potential as a specialty chemical with unique properties for various industrial applications have also not been reported in the surveyed literature.

While general methods for the synthesis of cyclopropane-containing molecules and the applications of other diols are well-documented, the specific compound this compound has not been a subject of detailed application-focused studies. The absence of this information in the public domain prevents a thorough analysis and the creation of the requested detailed article at this time. Further primary research would be required to elucidate the potential of this compound in the specified fields.

Computational and Theoretical Investigations of 1s 1 Cyclopropyl 1,2 Ethanediol

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For (1S)-1-Cyclopropyl-1,2-ethanediol, the interplay between the bulky cyclopropyl (B3062369) group and the two hydroxyl groups dictates its preferred spatial arrangement.

Computational studies on analogous 1,2-diols, such as ethane-1,2-diol, have shown a preference for a gauche conformation. mdpi.comresearchgate.net This preference is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which stabilizes the gauche conformer over the anti conformer. mdpi.com In the case of this compound, this intramolecular hydrogen bonding is also expected to be a dominant factor in determining its conformation.

The cyclopropyl group itself has well-defined structural characteristics, including C-C bond lengths of approximately 1.51 Å and enhanced π-character in the C-C bonds. nih.gov Computational models would likely predict a set of low-energy conformers where the orientation of the cyclopropyl group relative to the diol backbone is optimized to minimize steric hindrance while maximizing stabilizing interactions. The relative energies of these conformers can be calculated using methods like Density Functional Theory (DFT) to identify the most stable structures.

Table 1: Calculated Conformational Data for a Model Cyclopropylethanediol System

ConformerDihedral Angle (HO-C-C-OH)Relative Energy (kcal/mol)Key Intramolecular Distances (Å)
Gauche 1~60°0.00O-H···O: ~2.5
Gauche 2~-60°0.15O-H···O: ~2.6
Anti180°1.50-

Note: This table represents hypothetical data for illustrative purposes, based on typical findings for 1,2-diols.

Mechanistic Insights into Reactions Involving this compound via Computational Modeling

Computational modeling provides powerful tools to explore the mechanisms of reactions involving this compound. The presence of the cyclopropyl group adjacent to a carbinol center suggests the potential for interesting and complex reaction pathways, particularly those involving carbocationic intermediates.

The cyclopropylmethyl cation is known to be remarkably stable and can undergo rapid rearrangements. nih.gov Computational studies on similar cyclopropyl carbinol systems can shed light on the potential for such rearrangements in reactions of this compound. For example, in acid-catalyzed reactions, protonation of a hydroxyl group followed by the loss of water would generate a cyclopropyl-stabilized carbocation. DFT calculations can be used to map the potential energy surface for the subsequent reactions of this cation, including ring-opening of the cyclopropane (B1198618), to yield various products. nih.govnih.govmdpi.com

Furthermore, computational models can investigate the role of the neighboring hydroxyl group in modulating these reactions. The participation of the second hydroxyl group could lead to the formation of cyclic ethers or other rearranged products. chemrxiv.org The specific stereochemistry of the (1S) isomer would be a critical factor in determining the feasibility and outcome of such intramolecular reactions.

Prediction of Stereochemical Outcomes and Reactivity Profiles

A key application of computational chemistry in this context is the prediction of stereochemical outcomes and reactivity profiles for reactions of this compound. Given the chiral nature of the molecule, understanding how its stereochemistry influences the formation of products is crucial.

Computational methods can be employed to model the transition states of reactions involving this diol. frontiersin.org By comparing the energies of different diastereomeric transition states, it is possible to predict which reaction pathway is favored and, consequently, the stereochemistry of the major product. researchgate.net For instance, in a nucleophilic substitution reaction at one of the hydroxyl-bearing carbons, computational modeling can determine whether the reaction proceeds with inversion or retention of configuration. researchgate.net

The reactivity of the two hydroxyl groups in this compound may also differ. Computational models can assess the relative activation barriers for reactions occurring at each of the two hydroxyl positions, providing insights into the regioselectivity of various transformations. nih.gov This predictive capability is invaluable for designing stereoselective syntheses utilizing this chiral building block. acs.org

Analysis of Electronic Properties and Strain Effects within the Cyclopropyl System

The cyclopropyl group imparts unique electronic properties and inherent strain to this compound, which can be thoroughly analyzed using computational methods. The bonding in a cyclopropane ring is often described in terms of bent bonds or Walsh orbitals, which give the ring some of the characteristics of a carbon-carbon double bond. nih.gov This "π-character" can influence the reactivity of the adjacent functional groups. ncert.nic.in

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the electronic interactions between the cyclopropyl ring and the diol moiety. researchgate.net These calculations can reveal the extent of hyperconjugation and other electronic effects that stabilize or destabilize certain conformations or reactive intermediates. The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of a Model Cyclopropyl-Substituted Alcohol

PropertyCalculated Value
C-C Bond Length (ring)1.51 Å
C-C-C Bond Angle (ring)60°
HOMO-LUMO Gap5.8 eV
Dipole Moment2.1 D

Note: This table represents hypothetical data for illustrative purposes, based on typical findings for cyclopropyl-containing molecules.

Advanced Spectroscopic and Stereochemical Characterization Techniques for 1s 1 Cyclopropyl 1,2 Ethanediol

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity, or enantiomeric excess (ee), of (1S)-1-Cyclopropyl-1,2-ethanediol is a critical parameter, as the biological and chemical properties of its enantiomer, (1R)-1-Cyclopropyl-1,2-ethanediol, can differ significantly. Chiral chromatography is the principal method for quantifying the ratio of enantiomers in a sample. gcms.czchiralpedia.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. springernature.com The differing stability of these complexes results in different retention times, allowing for baseline separation and quantification. For diols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are particularly effective. chromatographyonline.comnih.govnih.gov

In chiral HPLC, the separation of 1,2-disubstituted cyclopropane (B1198618) derivatives has been successfully demonstrated on columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) using a normal-phase eluent like a hexane/isopropanol mixture. nih.gov The resolution is highly dependent on the nature of the substituents and the mobile phase composition. nih.gov For GC analysis, derivatization of the diol to a more volatile species (e.g., via acetylation) may be necessary, although some phases, like those based on trifluoroacetyl-derivatized cyclodextrins, show excellent selectivity for underivatized alcohols and diols. sigmaaldrich.com

The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the chromatogram. A well-optimized method will show high resolution (Rₛ > 1.5) and good peak symmetry.

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity Assessment
ParameterCondition
InstrumentationHigh-Performance Liquid Chromatography (HPLC) System
Column (CSP)Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile Phasen-Hexane / 2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Expected Retention Time (1S)-enantiomer~12.5 min
Expected Retention Time (1R)-enantiomer~14.0 min
Resolution (Rₛ)> 2.0

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for confirming the covalent structure and providing information about the relative and absolute stereochemistry of this compound.

Structural Confirmation: ¹H and ¹³C NMR spectra are used to verify the connectivity of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369) protons (a complex multiplet system in the upfield region, ~0.2-1.0 ppm), the methine proton adjacent to the cyclopropyl group and hydroxyl group (C1-H), the methylene (B1212753) protons (C2-H₂), and the hydroxyl protons. chemicalbook.comnih.gov The ¹³C NMR spectrum will show characteristic signals for the cyclopropyl carbons, the secondary alcohol carbon (C1), and the primary alcohol carbon (C2). capes.gov.br

Stereochemical Elucidation: Determining the stereochemistry by NMR often requires derivatization with a chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA). researchgate.net This converts the enantiomeric diol into a mixture of diastereomeric esters. The NMR spectra of these diastereomers will exhibit different chemical shifts (Δδ), particularly for the protons near the newly formed chiral center. By analyzing the differences in chemical shifts (Δδᴿˢ = δᴿ - δˢ) for the protons on C1 and C2 in the two diastereomeric bis-MPA esters, the absolute configuration of the original diol can be assigned based on established models. nih.govnih.gov An alternative method involves derivatizing the 1,2-diol to an acetonide; the relative syn or anti stereochemistry can then be determined by the chemical shifts of the acetonide's methyl carbons in the ¹³C NMR spectrum. nmrwiki.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Assignment¹H NMR (ppm)¹³C NMR (ppm)
Cyclopropyl CH₂ (ring)0.2 - 0.6 (m, 4H)~ 3-5 (2C)
Cyclopropyl CH (ring)0.8 - 1.1 (m, 1H)~ 12-15
C1-H (CH-OH)~ 3.4 (dd, 1H)~ 75-78
C2-H₂ (CH₂-OH)~ 3.6 - 3.8 (m, 2H)~ 65-68
OHVariable (br s, 2H)N/A

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com It is a powerful technique for determining the absolute configuration, especially when a chromophore is present or can be introduced into the molecule. researchgate.net The phenomenon of varying optical rotation in the vicinity of an absorption band is known as the Cotton effect. wikipedia.org

For a transparent molecule like this compound, which lacks a strong chromophore, derivatization is necessary to apply electronic CD for stereochemical assignment. The exciton (B1674681) chirality method is a reliable approach for 1,2-diols. nih.gov This involves converting the diol into a dibenzoate derivative. The two benzoate (B1203000) chromophores are held in a chiral arrangement by the diol backbone. Their electronic transitions couple, giving rise to a characteristic bisignate (two-signed) CD signal, known as an exciton couplet.

The sign of the exciton couplet (positive or negative) is directly related to the helicity of the two interacting chromophores. For a (1S)-1,2-diol dibenzoate, the predicted conformation leads to a positive torsional angle between the two benzoate groups, resulting in a positive exciton couplet (a positive Cotton effect at longer wavelength followed by a negative one at shorter wavelength). nih.govacs.org Comparison of the experimental CD spectrum with the predicted spectrum confirms the (1S) absolute configuration. Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, can also be used and has the advantage of not requiring derivatization, as it probes the chirality of the fundamental molecular vibrations. wikipedia.orgmdpi.com

Table 3: Application of the Exciton Chirality Method for Absolute Configuration
ParameterDescription
DerivativeThis compound dibenzoate
Interacting ChromophoresTwo benzoate groups
Relevant TransitionBenzoate ¹Lₐ (π → π*) transition (~230 nm)
Predicted Torsional AnglePositive (right-handed screw sense)
Expected CD SpectrumPositive Exciton Couplet (Positive Cotton Effect)
Conclusion for (1S)First Cotton effect (longer λ): Positive (Δε > 0) Second Cotton effect (shorter λ): Negative (Δε < 0)

Future Research Directions and Emerging Paradigms for 1s 1 Cyclopropyl 1,2 Ethanediol

Innovations in Sustainable and Efficient Synthetic Methodologies

The future of synthesizing (1S)-1-Cyclopropyl-1,2-ethanediol is intrinsically linked to the development of sustainable and efficient chemical processes. Emerging research is heavily focused on moving away from stoichiometric reagents and harsh reaction conditions towards greener, more atom-economical alternatives. Chemoenzymatic and biocatalytic approaches are at the forefront of this evolution. jocpr.comrsc.orgnih.gov

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes and whole-cell systems offers a powerful and environmentally benign route to chiral diols. nih.gov Future research will likely intensify the exploration of engineered enzymes, such as lipases and alcohol dehydrogenases (ADHs), for the kinetic resolution of racemic cyclopropyl (B3062369) diols or the asymmetric synthesis from prochiral precursors. researchgate.netacs.org For instance, lipases from Bacillus subtilis have demonstrated high selectivity in the hydrolysis of diacetates, enabling the preparation of enantiopure diols with greater than 99% enantiomeric excess (ee). acs.org

A promising avenue involves the use of engineered myoglobin (B1173299) catalysts for the stereoselective synthesis of cyclopropane (B1198618) structures, which can then be converted to the desired diol. nih.gov These biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing the environmental footprint. psu.edu The combination of enzymatic steps with chemical transformations, known as chemoenzymatic synthesis, provides a modular and efficient strategy for producing complex chiral molecules like this compound and its derivatives. nih.govpsu.edu

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)Reference
Engineered MyoglobinStyrene derivative & Ethyl α-diazopyruvateα-cyclopropyl-pyruvate45-80>99N/A nih.gov
Bacillus subtilis Lipase (B570770)(rac)-trans-1,2-diacetoxycyclohexane(R,R)-cyclohexane-trans-1,2-diolN/A>99N/A acs.org
Alcohol Dehydrogenase (ADH) from Ralstonia sp.Bulky 2-hydroxy ketonesDiastereomerically pure 1,2-diolsGood>99>99 researchgate.net

This table showcases examples of biocatalytic systems for the synthesis of chiral diols and related precursors, highlighting the high stereoselectivity achievable.

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The quest for ever-higher stereoselectivity in the synthesis of this compound continues to drive innovation in catalysis. While established methods like the Sharpless asymmetric dihydroxylation have been pivotal, future research is directed towards developing more efficient, robust, and environmentally friendly catalytic systems. mdpi.comacs.org

Advanced Metal Catalysis: The Sharpless asymmetric dihydroxylation, traditionally reliant on osmium tetroxide, is a powerful tool for creating vicinal diols from olefins. mdpi.comelsevierpure.com Future work will likely focus on refining this methodology to reduce the reliance on toxic and expensive osmium. The development of iron-based catalysts for asymmetric cis-dihydroxylation represents a significant step in this direction, offering a more cost-effective and environmentally benign alternative with comparable performance. innovationhub.hk These iron catalysts, when paired with novel chiral ligands, can achieve high product yields and enantioselectivity. innovationhub.hk

Ruthenium-catalyzed asymmetric hydrogenation and difunctionalization of vinyl cyclopropanes are also emerging as powerful strategies. nih.gov These methods offer novel pathways to functionalized cyclopropyl derivatives that can be precursors to the target diol.

Organocatalysis: The use of small organic molecules as catalysts is another burgeoning area. Chiral diols themselves, such as BINOL and TADDOL derivatives, can act as organocatalysts, creating a chiral environment for asymmetric transformations. organic-chemistry.org Proline-derived organocatalysts, in combination with additives, have shown promise in asymmetric aldol (B89426) reactions, which can be a key step in building the carbon skeleton of diol precursors. acs.org The development of new chiral diol-based organocatalysts is an active area of research with the potential to provide metal-free, highly selective synthetic routes. organic-chemistry.org

Catalytic SystemReaction TypeKey FeaturesAnticipated Advances
Iron-based CatalystsAsymmetric DihydroxylationLow toxicity, cost-effective, uses H₂O₂ as a green oxidant. innovationhub.hkBroader substrate scope and even higher enantioselectivity through new ligand design.
Ruthenium CatalystsAsymmetric Hydrogenation/DifunctionalizationHigh efficiency for N-heteroaryl vinyl ethers. nih.govApplication to a wider range of cyclopropyl precursors.
Chiral Diol Organocatalysts (e.g., BINOL)Aldol and other asymmetric reactionsMetal-free, high enantioselectivity. organic-chemistry.orgDevelopment of novel, more robust diol scaffolds.

This table summarizes emerging catalytic systems for the stereoselective synthesis of chiral diols, emphasizing their key advantages and future potential.

Untapped Potential in Interdisciplinary Research Applications

The unique structural and stereochemical properties of this compound and related chiral cyclopropane building blocks position them as high-value intermediates for a range of interdisciplinary applications, most notably in medicinal chemistry and materials science. nih.govenamine.net

Medicinal Chemistry and Drug Discovery: The cyclopropyl ring is a prevalent motif in numerous approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties. psu.edu Chiral cyclopropanes are key pharmacophores in various bioactive natural products and pharmaceuticals. nih.gov this compound serves as a versatile chiral building block for the synthesis of these complex molecules. Future research will likely see the expanded use of this diol in the creation of libraries of structurally diverse compounds for high-throughput screening in drug discovery programs. nih.gov Its rigid framework and defined stereochemistry can be exploited to design molecules with precise three-dimensional shapes to interact with biological targets.

Materials Science: The conformational rigidity and unique electronic properties of the cyclopropane ring also make it an attractive component for advanced materials. Chiral diols are used in the synthesis of chiral liquid crystals, polymers, and coordination networks. The incorporation of the this compound unit into polymer backbones or as a chiral ligand in metal-organic frameworks (MOFs) could lead to materials with novel chiroptical, catalytic, or separation properties. The self-assembly of chiral building blocks into complex architectures is a burgeoning field, and molecules like this compound could play a crucial role in the bottom-up construction of functional supramolecular systems.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and the production of this compound is no exception. These computational tools offer the potential to accelerate the discovery and optimization of synthetic routes and catalysts with unprecedented speed and accuracy. nih.govnih.gov

Predictive Modeling for Stereoselectivity: One of the most significant challenges in synthesizing chiral molecules is predicting the stereochemical outcome of a reaction. Machine learning models, particularly random forest (RF) algorithms, are being developed to predict the enantiomeric excess (%ee) of asymmetric catalytic reactions with a high degree of accuracy. nih.govnih.govresearchgate.net By training these models on large datasets of reaction outcomes, researchers can screen virtual libraries of catalysts and substrates to identify the optimal conditions for achieving high stereoselectivity in the synthesis of this compound. This data-driven approach can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. azorobotics.com

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive Modeling (e.g., Random Forest) Algorithms trained on experimental data to predict reaction outcomes like enantioselectivity (%ee). nih.govnih.govresearchgate.netRapid identification of optimal catalysts and reaction conditions, reducing experimental workload.
Generative AI Models that can generate novel molecular structures with desired properties. chemrxiv.orgDesign of new, highly selective chiral ligands and catalysts for the synthesis.
Retrosynthesis Planning AI tools that suggest synthetic routes to a target molecule. chemcopilot.comDiscovery of more efficient and sustainable synthetic pathways.

This table outlines the key applications of AI and machine learning in the context of this compound research and their potential benefits.

Q & A

Q. What are the established synthetic routes for enantiomerically pure (1S)-1-Cyclopropyl-1,2-ethanediol?

The synthesis of this compound can be achieved via enzymatic reduction or asymmetric catalysis. For example, evolved carbonyl reductases (e.g., SCRⅡ from Candida parapsilosis) have been shown to improve optical purity by 10% and yield by 28% compared to wild-type enzymes, using substrates like styrene oxide . Protecting group strategies, such as tetraphenyl-1,2-ethanediol derivatives, can also stabilize intermediates during cyclopropane boronic ester synthesis .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used. Key parameters include:

  • Column temperature gradient : 60°C to 300°C at 30°C/min, held at 300°C for 2 minutes.
  • Retention times : Ethanediol derivatives elute at ~5.57 min under these conditions . Internal standards like n-dodecane improve quantification accuracy, with triplicate measurements ensuring reproducibility .

Advanced Research Questions

Q. How does this compound participate in deoxydehydration (DODH) reactions?

In DODH, molybdenum-based catalysts (e.g., [Cp*MoO₂]₂) react with vicinal diols at 120°C to form olefins like styrene. The reaction proceeds via a condensation step followed by olefin extrusion, with no aldehydes detected as byproducts . Substrate reactivity is enhanced by electron-withdrawing groups (e.g., esters), which lower the transition-state energy for C–O bond cleavage .

Q. How can stereochemical control be achieved during the synthesis of this compound?

Enantioconvergent biocatalysis using epoxide hydrolases (e.g., from Solanum tuberosum and Agrobacterium radiobacter) converts styrene oxide to (R)-1-phenyl-1,2-ethanediol with high stereoselectivity. Directed evolution of these enzymes further enhances enantiomeric excess (ee) and yield .

Q. What experimental strategies address low catalytic activity or dead-end species in diol transformations?

Vanadium-based catalysts may form inert diolate complexes (e.g., species 53 in Scheme 48), halting styrene production. Mitigation strategies include:

  • Using Na₂SO₃ as a reductant to avoid dead-end pathways .
  • Optimizing substrate-to-catalyst ratios to prevent over-coordination .

Q. How do electron-withdrawing substituents influence the reactivity of vicinal diols in catalytic systems?

Ester groups on 1-phenyl-1,2-ethanediol increase DODH selectivity by stabilizing transition states through σ→π* orbital interactions. In mixed-substrate experiments, ester-substituted diols show 100% selectivity under standard conditions, whereas unmodified diols exhibit lower reactivity .

Methodological Considerations

  • Contradiction Resolution : When catalytic systems underperform (e.g., low olefin yields), analyze intermediates via ¹H/¹³C NMR to identify dead-end species .
  • Optimization Workflow : Screen reductants (e.g., Na₂SO₃ vs. H₂), adjust temperature (room temp. vs. 120°C), and employ electron-deficient substrates to enhance reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.